
Hexasodium 3,3'-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Neutralization: The sulfonated azo compound is neutralized with sodium hydroxide to form the hexasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions, followed by sulfonation and neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
化学反応の分析
Types of Reactions
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium dithionite and zinc dust.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) has several scientific research applications, including:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Used as a staining agent in biological assays to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Used in the textile industry as a dye for fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its use as a dye and staining agent. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications.
類似化合物との比較
Similar Compounds
- Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
- Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
Uniqueness
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is unique due to its specific structure, which includes multiple azo groups and sulfonate groups. This structure provides it with distinct properties such as high solubility in water, stability, and strong coloring ability, making it highly valuable in various applications.
特性
CAS番号 |
85188-14-3 |
|---|---|
分子式 |
C58H44N10Na6O22S6 |
分子量 |
1563.4 g/mol |
IUPAC名 |
hexasodium;2-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C58H50N10O22S6.6Na/c1-33-23-47(51(89-5)31-45(33)65-61-43-19-21-49(87-3)57(29-43)95(81,82)83)67-63-41-17-13-37(55(27-41)93(75,76)77)9-7-35-11-15-39(25-53(35)91(69,70)71)59-60-40-16-12-36(54(26-40)92(72,73)74)8-10-38-14-18-42(28-56(38)94(78,79)80)64-68-48-24-34(2)46(32-52(48)90-6)66-62-44-20-22-50(88-4)58(30-44)96(84,85)86;;;;;;/h7-32H,1-6H3,(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86);;;;;;/q;6*+1/p-6/b9-7+,10-8+,60-59?,65-61?,66-62?,67-63?,68-64?;;;;;; |
InChIキー |
GRURKBXRKWHRPA-PANWVLLISA-H |
異性体SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)/C=C/C6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


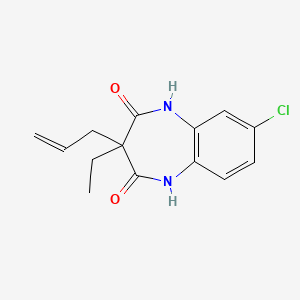
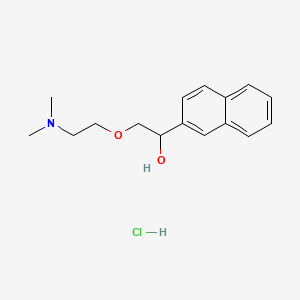

![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
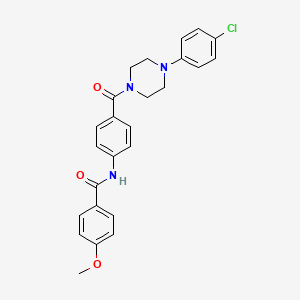

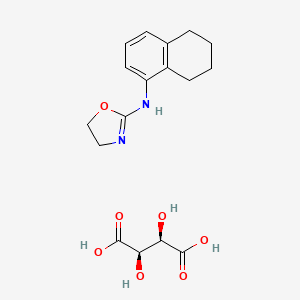
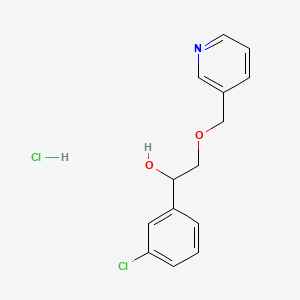
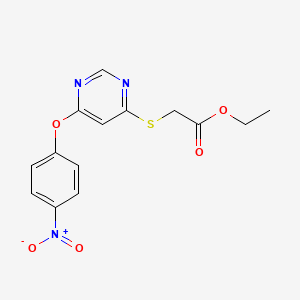
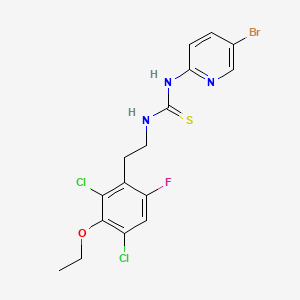
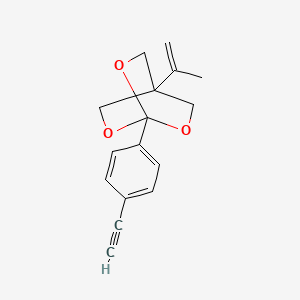

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

